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For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Chloro-4-methoxy-6-methylpyridine is a substituted pyridine derivative that serves as a

crucial building block in modern medicinal chemistry and drug discovery. Its strategic

placement of a reactive chlorine atom, an electron-donating methoxy group, and a methyl

group on the pyridine scaffold makes it a versatile intermediate for the synthesis of complex,

biologically active molecules. This technical guide provides a comprehensive overview of its

chemical properties, synthesis, and applications, with a focus on its role in the development of

novel therapeutics.

The core value of 2-Chloro-4-methoxy-6-methylpyridine lies in the reactivity of the chlorine

atom at the 2-position of the pyridine ring. This position is activated towards nucleophilic

aromatic substitution (SNAr), a key reaction in pharmaceutical synthesis. This allows for the

facile introduction of a wide array of functional groups, enabling the construction of diverse

molecular libraries for screening against various biological targets.[1]

Chemical and Physical Properties
2-Chloro-4-methoxy-6-methylpyridine is a solid at room temperature and should be stored in

a dry environment at 2-8°C. While detailed spectroscopic and physical data are not widely
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published in peer-reviewed literature, the following tables summarize its key identifiers and

known properties based on available chemical supplier information.

Table 1: Compound Identification

Identifier Value

Chemical Name 2-Chloro-4-methoxy-6-methylpyridine

CAS Number 1227578-45-1

Molecular Formula C₇H₈ClNO

Molecular Weight 157.60 g/mol

InChI Key CKICKGNFHKNNGD-UHFFFAOYSA-N

SMILES CC1=CC(OC)=CC(Cl)=N1

Table 2: Physical and Chemical Properties

Property Value

Physical Form Solid

Boiling Point No data available

Melting Point No data available

Storage Temperature 2-8°C, sealed in dry conditions

Note: Definitive boiling and melting points are not publicly available in the cited literature.

Spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are indicated to be

available from commercial suppliers but specific peak data is not provided in public sources.

Synthesis
A plausible synthetic route to 2-Chloro-4-methoxy-6-methylpyridine involves the chlorination

of a corresponding pyridine N-oxide precursor. This method is a common strategy for the

regioselective introduction of a chlorine atom at the 2-position of the pyridine ring.
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General Experimental Protocol: Synthesis via N-Oxide
Chlorination
This protocol is a generalized procedure based on common organic synthesis techniques for

similar structures.

Step 1: N-Oxidation of 4-methoxy-6-methylpyridine

Dissolve 4-methoxy-6-methylpyridine in a suitable solvent such as dichloromethane or acetic

acid.

Cool the solution in an ice bath.

Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise while

maintaining the temperature below 10°C.

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by Thin

Layer Chromatography (TLC) until the starting material is consumed.

Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate

solution) and neutralize with a base (e.g., sodium bicarbonate solution).

Extract the aqueous layer with an organic solvent, dry the combined organic layers over

anhydrous sulfate, filter, and concentrate under reduced pressure to yield 4-methoxy-6-

methylpyridine 1-oxide.

Step 2: Chlorination of 4-methoxy-6-methylpyridine 1-oxide

Dissolve the 4-methoxy-6-methylpyridine 1-oxide from the previous step in a chlorinated

solvent like dichloromethane or use phosphorus oxychloride (POCl₃) as both reagent and

solvent.

Cool the mixture in an ice bath.

Slowly add phosphorus oxychloride (if not used as the solvent) or another chlorinating agent.

Heat the reaction mixture to reflux and maintain for several hours, monitoring by TLC.
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After completion, cool the reaction mixture and carefully quench by pouring it onto crushed

ice.

Neutralize the acidic solution with a base (e.g., sodium carbonate or sodium hydroxide

solution) until pH > 7.

Extract the product with an organic solvent, wash the combined organic layers with brine, dry

over anhydrous sulfate, filter, and concentrate.

Purify the crude product by column chromatography on silica gel to obtain 2-Chloro-4-
methoxy-6-methylpyridine.

Applications in Drug Discovery and Medicinal
Chemistry
The primary application of 2-Chloro-4-methoxy-6-methylpyridine is as a versatile

intermediate in the synthesis of more complex molecules, particularly in the context of drug

discovery.

Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the 2-position is susceptible to displacement by a variety of nucleophiles.

This reaction is central to the utility of this compound.

Caption: General Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: General Procedure for SNAr with
an Amine

To a solution of 2-Chloro-4-methoxy-6-methylpyridine (1.0 eq) in a polar aprotic solvent

such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add the desired amine

nucleophile (1.1-1.5 eq).

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium

carbonate (K₂CO₃) (2.0 eq), to act as a proton scavenger.
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Heat the reaction mixture at a temperature ranging from 80°C to 150°C, depending on the

reactivity of the amine. Monitor the reaction progress by TLC or LC-MS.

Upon completion, cool the reaction to room temperature and dilute with water.

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with water and brine, then dry over anhydrous sodium

sulfate.

Filter and concentrate the solvent under reduced pressure.

Purify the crude product by column chromatography or recrystallization to yield the desired

2-amino-substituted pyridine derivative.

The following diagram illustrates a typical workflow for utilizing this building block in a drug

discovery context.
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Caption: Drug Discovery Workflow Utilizing 2-Chloro-4-methoxy-6-methylpyridine.
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Biological Relevance and Potential Targets
While 2-Chloro-4-methoxy-6-methylpyridine is primarily a synthetic intermediate, its

derivatives have been investigated for a range of biological activities. The pyridine scaffold is a

common feature in many approved drugs. Research suggests that derivatives of this

compound may interact with various biological targets, including:

Enzyme Inhibition: It has been suggested that this compound can act as an inhibitor of

CYP1A2, an important enzyme in drug metabolism.[1]

Neurological Targets: There is potential for derivatives to modulate metabotropic glutamate

receptors, which are implicated in various neurological disorders.[1]

Safety and Handling
2-Chloro-4-methoxy-6-methylpyridine is a chemical that should be handled with appropriate

safety precautions in a laboratory setting.

Table 3: Hazard Information

Hazard Type GHS Classification

Acute Toxicity, Oral H302: Harmful if swallowed

Skin Corrosion/Irritation H315: Causes skin irritation

Serious Eye Damage/Irritation H319: Causes serious eye irritation

Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab

coat, should be worn when handling this compound. All work should be conducted in a well-

ventilated fume hood.

Conclusion
2-Chloro-4-methoxy-6-methylpyridine is a valuable and versatile building block for medicinal

chemists and drug development professionals. Its utility is primarily centered on its ability to

undergo nucleophilic aromatic substitution, allowing for the efficient synthesis of diverse

libraries of pyridine-containing compounds. While detailed physicochemical and spectroscopic
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data are not readily available in the public domain, its established role as a synthetic

intermediate underscores its importance in the ongoing quest for novel therapeutic agents.

Further research into the synthesis and application of this compound is likely to yield new and

innovative molecular entities with significant biological potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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